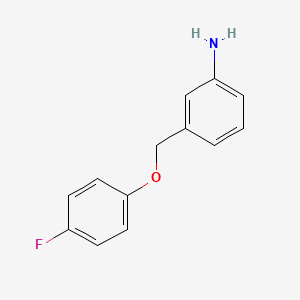
methyl 7-(3-(thiophen-2-yl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 7-(3-(thiophen-2-yl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a novel chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological agent.
Scientific Research Applications
Synthesis and Antitumor Activity
Isoquinoline derivatives have been synthesized and evaluated for their antineoplastic activity. For instance, the synthesis of various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones and their evaluation against L1210 leukemia in mice demonstrated significant antitumor activity. The most active compounds produced optimal % T/C values, indicating their potential as antitumor agents (Liu et al., 1995).
Pharmacological Evaluation
Another study focused on the synthesis of new tetrahydroisoquinoline derivatives, highlighting the importance of specific structural features for marked antidepressant action. These derivatives, particularly those with an ureido group attached to the isoquinoline skeleton, exhibited significant pharmacological properties, suggesting their potential in treating depressive disorders (Zára-Kaczián et al., 1986).
Novel Compounds with Potential Analgesic Activity
Research into the synthesis of novel substituted quinolines has led to compounds with several times higher analgesic activity than standard treatments. This work underscores the potential of isoquinoline derivatives as powerful analgesic agents, opening new avenues for pain management research (Kidwai & Negi, 1997).
Cytotoxic Activity for Cancer Treatment
A series of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives were prepared and showed cytotoxic activity. These compounds, particularly those with carboxamide-linked cationic side chains, demonstrated growth delays against colon tumors in mice, highlighting their potential in cancer therapy (Bu et al., 2001).
Synthesis of Spiro Heterocyclic Compounds
The synthesis of spiro heterocyclic compounds, such as spiro [imidazolidine-4, 1'-isoindoline] and related compounds, through reactions involving ureido groups, exemplifies the versatility and chemical diversity of isoquinoline derivatives. These compounds have potential applications in various fields of medicinal chemistry (Tahara et al., 1982).
properties
IUPAC Name |
methyl 7-(thiophen-2-ylcarbamoylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-22-16(21)19-7-6-11-4-5-13(9-12(11)10-19)17-15(20)18-14-3-2-8-23-14/h2-5,8-9H,6-7,10H2,1H3,(H2,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTPKSIDNUSYKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-ethyl-5-methyl-2-[(3-phenylpropanoyl)amino]thiophene-3-carboxylate](/img/structure/B2366765.png)

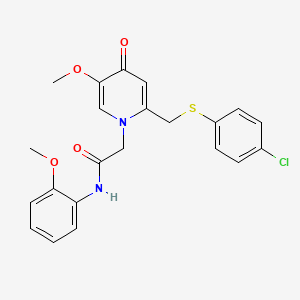
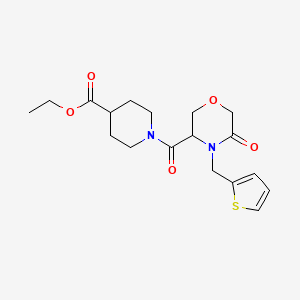
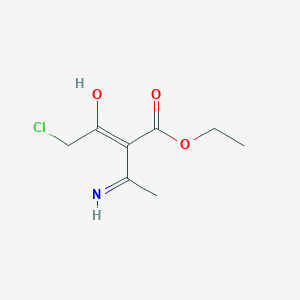
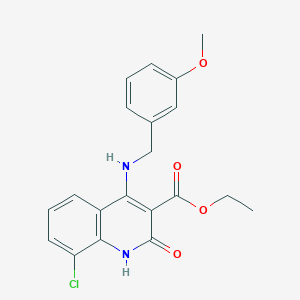
![2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2366775.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopentyloxalamide](/img/structure/B2366778.png)
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2366780.png)
![N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2366781.png)
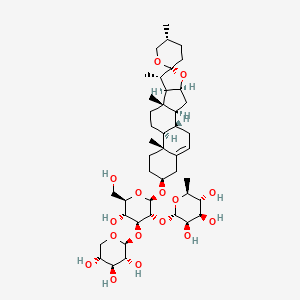
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide](/img/structure/B2366785.png)
![4-[2-[(2-Methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one](/img/structure/B2366787.png)
